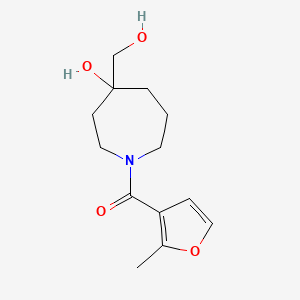
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various applications. This compound is also known as JNJ-54175446 and belongs to the class of pyridine derivatives.
作用機序
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide involves the inhibition of protein kinase CK1δ. CK1δ is a key regulator of the circadian clock, and its inhibition can alter the circadian rhythm. This compound has been shown to selectively inhibit CK1δ and not affect other kinases, making it a potent and specific inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide are related to its mechanism of action. The inhibition of CK1δ can alter the circadian rhythm, which can have downstream effects on various physiological processes. This compound has been shown to affect the expression of clock genes and regulate the activity of various transcription factors involved in circadian rhythm regulation.
実験室実験の利点と制限
One of the main advantages of using 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide in lab experiments is its specificity for CK1δ. This compound does not affect other kinases, making it a potent and specific inhibitor. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide in scientific research. One potential direction is its use in the study of circadian rhythm disorders and its potential as a therapeutic target. Another direction is its use in the study of other physiological processes that are regulated by CK1δ. Additionally, there is potential for the development of more potent and selective inhibitors of CK1δ based on the structure of this compound.
Conclusion:
In conclusion, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide is a chemical compound that has shown potential for use in various scientific research applications. Its specificity for CK1δ makes it a potent and specific inhibitor, and its mechanism of action has downstream effects on various physiological processes. There are several future directions for the use of this compound in scientific research, and its potential as a therapeutic target for circadian rhythm disorders warrants further investigation.
合成法
The synthesis method of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide involves the reaction of 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine with 2-methylcyclohexylamine in the presence of acetic acid. The reaction takes place at a temperature of 50-60°C for 16-18 hours. The product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide has shown potential for use in various scientific research applications. One of the main applications of this compound is in the field of neuroscience. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms. This compound can be used to study the role of CK1δ in the regulation of circadian rhythms and its potential as a therapeutic target for circadian rhythm disorders.
特性
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11-6-4-5-7-15(11)19-16(21)10-20-13(3)8-12(2)14(9-18)17(20)22/h8,11,15H,4-7,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYRGWUWQVBHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56320423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methylcyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5403996.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5404037.png)
![2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5404043.png)
![4,6-dimethyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5404051.png)
